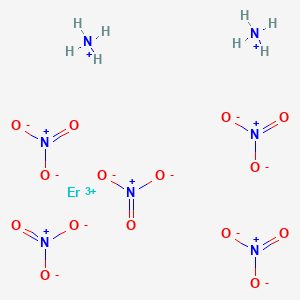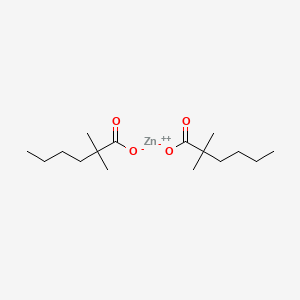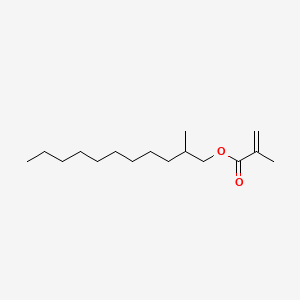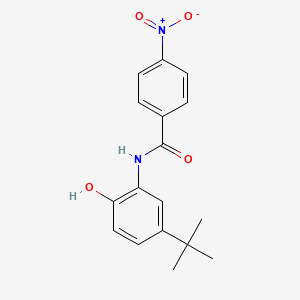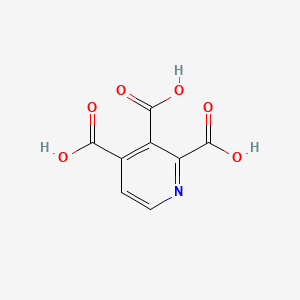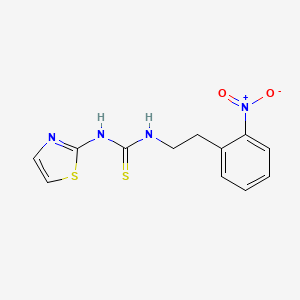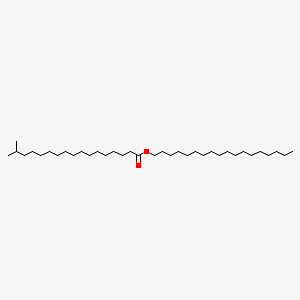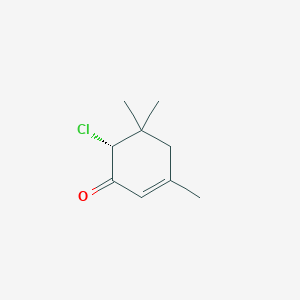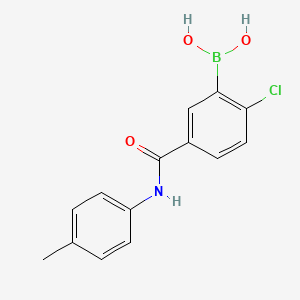
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Métodos De Preparación
The synthesis of 2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-chloro-5-nitrobenzeneboronic acid with 4-methylphenyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography .
Industrial production methods for boronic acids generally involve the use of borate esters as intermediates. These esters are prepared by the dehydration of boric acid with alcohols. The borate esters are then hydrolyzed to yield the desired boronic acid .
Análisis De Reacciones Químicas
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: The boronic acid group can be oxidized to a boronic ester or boronic anhydride using oxidizing agents such as hydrogen peroxide or sodium perborate.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound can be used to study the interactions between boronic acids and biological molecules such as enzymes and receptors.
Medicine: Boronic acids have been investigated for their potential use as enzyme inhibitors, particularly for proteases and kinases. This compound may have similar applications in drug discovery and development.
Industry: Boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is particularly important for the inhibition of proteases and kinases, which are involved in various biological processes .
Comparación Con Compuestos Similares
2-Chloro-5-(4-methylphenylcarbamoyl)benzeneboronic acid can be compared with other similar compounds such as:
2-Chloro-4-(2-fluoro-5-methylphenylcarbamoyl)benzeneboronic acid: This compound has a similar structure but contains a fluorine atom instead of a methyl group.
2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid: This compound has a methyl group in a different position, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological molecules.
Propiedades
Fórmula molecular |
C14H13BClNO3 |
|---|---|
Peso molecular |
289.52 g/mol |
Nombre IUPAC |
[2-chloro-5-[(4-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c1-9-2-5-11(6-3-9)17-14(18)10-4-7-13(16)12(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) |
Clave InChI |
IHMDYBHUOKRJCH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
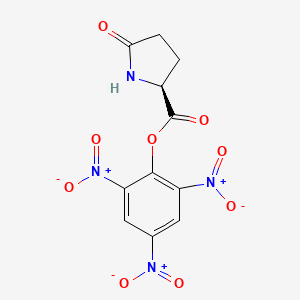
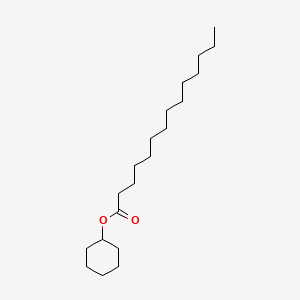
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
